(R)-2-(3-Bromo-2-fluoro-5-methylphenyl)pyrrolidine
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Overview
Description
®-2-(3-Bromo-2-fluoro-5-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Bromo-2-fluoro-5-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-fluoro-5-methylbenzene and pyrrolidine.
Formation of Intermediate: The bromination and fluorination of the benzene ring are carried out under controlled conditions to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization with pyrrolidine under specific reaction conditions, such as the use of a base and a solvent, to form the final product.
Industrial Production Methods
Industrial production methods for ®-2-(3-Bromo-2-fluoro-5-methylphenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Bromo-2-fluoro-5-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization and Ring-Opening: The pyrrolidine ring can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction reactions may modify the functional groups present in the compound.
Scientific Research Applications
®-2-(3-Bromo-2-fluoro-5-methylphenyl)pyrrolidine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(3-Bromo-2-fluoro-5-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-Bromo-2-fluoro-5-methylphenyl)pyrrolidine: The enantiomer of the compound with the (S)-configuration.
2-(3-Bromo-2-fluoro-5-methylphenyl)pyrrolidine: The racemic mixture containing both ®- and (S)-enantiomers.
2-(3-Bromo-2-fluoro-5-methylphenyl)piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
®-2-(3-Bromo-2-fluoro-5-methylphenyl)pyrrolidine is unique due to its specific stereochemistry and the presence of bromine, fluorine, and methyl substituents on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H13BrFN |
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Molecular Weight |
258.13 g/mol |
IUPAC Name |
(2R)-2-(3-bromo-2-fluoro-5-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H13BrFN/c1-7-5-8(10-3-2-4-14-10)11(13)9(12)6-7/h5-6,10,14H,2-4H2,1H3/t10-/m1/s1 |
InChI Key |
QXVPCYVJPBOFJG-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Br)F)[C@H]2CCCN2 |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)C2CCCN2 |
Origin of Product |
United States |
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